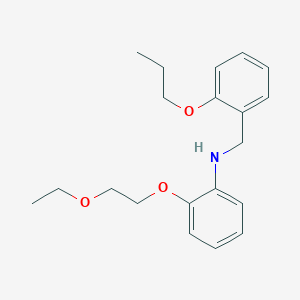

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline, also known as EEPA, is an organic compound with a wide range of applications in both scientific research and industrial settings. It is a colorless to pale yellow liquid with a sweet, ether-like odor and is soluble in water, alcohol, and most organic solvents. EEPA is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a catalyst in various reactions, including the synthesis of polymers and the production of polyurethane foam. EEPA has been studied in a variety of scientific research applications, ranging from cell biology and biochemistry to pharmacology and toxicology.

Aplicaciones Científicas De Investigación

Synthesis and Material Properties

Synthesis of Transition Metal Complexes : Bis(N-ethylbenzimidazol-2-ylmethyl)aniline (Etbba) and its copper(II), manganese(II), and nickel(II) complexes have been synthesized. These complexes exhibit potent hydroxyl radical scavenging activity, surpassing standard antioxidants like vitamin C and mannitol (Wu et al., 2015).

Nonlinear Optical Applications : Polymerization of p-(2-methacryloyloxyethoxy)-N-(4-nitrostilbenzylidene)aniline leads to polymers effective for second-order nonlinear optical applications. The polymers display high thermal stability, suitable for NLO device applications (Lee, 1996).

Photochromism Studies : N-(2-hydroxybenzylidene)aniline exhibits photochromic behavior. Spectroscopic studies revealed the formation of a zwitterion photoproduct rather than an ortho-quinone upon irradiation (Lewis & Sandorfy, 1982).

Synthesis of Fluorinated Derivatives : Studies on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline have been conducted, focusing on high yield and environmental considerations (Zi-qiang, 2007).

Antimicrobial and Structural Analysis : 4-Methoxy-N-(nitrobenzylidene)-aniline has been studied for its antimicrobial activity and structural properties, including vibrational analysis and molecular dynamic simulations (Subi et al., 2022).

Biochemical and Pharmacological Research

DNA-binding and Antioxidant Activities : Bis(benzimidazol-2-ylmethyl)aniline derivatives have shown DNA-binding properties and significant antioxidant activities, suggesting potential biological applications (Wu et al., 2014).

Ultrafast Photoisomerization Study : N-(2-methoxybenzylidene)aniline's photoisomerization in the gas phase has been explored, revealing insights into the photochemical processes and isomerization pathways (Gao & Wang, 2021).

Photometric Determination of Hydrogen Peroxide : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives were assessed as hydrogen donors for photometric determination of hydrogen peroxide, indicating potential applications in analytical chemistry (Tamaoku et al., 1982).

Acetylcholinesterase Inhibition and Alzheimer's Treatment : N-(4-phenoxybenzyl)aniline derivatives were synthesized and evaluated for inhibiting acetylcholinesterase and treating Alzheimer's disease. One compound showed significant in vivo improvement in learning and memory (Srivastava et al., 2019).

Propiedades

IUPAC Name |

2-(2-ethoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-3-13-23-19-11-7-5-9-17(19)16-21-18-10-6-8-12-20(18)24-15-14-22-4-2/h5-12,21H,3-4,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHDWTADKOUNSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCOCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)